N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl group, and dinitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting 3,4-dichloroaniline with salicylic acid under acidic conditions to form 2-(3,4-dichlorophenyl)-1,3-benzoxazole.
Nitration: The benzoxazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Amidation: Finally, the nitrated benzoxazole is reacted with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzoxazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzoxazole derivatives.
Scientific Research Applications
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and thus inhibiting enzyme activity.
Fluorescent Probing: The compound can intercalate into DNA or bind to proteins, altering their fluorescence properties and allowing for visualization under specific conditions.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)urea: Shares the dichlorophenyl group but lacks the benzoxazole and dinitrobenzamide moieties.
3,4-dichlorophenethylamine: Contains the dichlorophenyl group but differs significantly in structure and properties.
Uniqueness
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide is unique due to its combination of a benzoxazole ring, dichlorophenyl group, and dinitrobenzamide moiety, which confer specific chemical and physical properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H10Cl2N4O6 |
---|---|
Molecular Weight |
473.2 g/mol |
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H10Cl2N4O6/c21-15-3-1-10(7-16(15)22)20-24-17-8-12(2-4-18(17)32-20)23-19(27)11-5-13(25(28)29)9-14(6-11)26(30)31/h1-9H,(H,23,27) |
InChI Key |
WFILCXDFEALVDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.